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molecular formula C8H10BrNO2S2 B358227 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine CAS No. 81597-72-0

1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine

Cat. No. B358227
M. Wt: 296.2 g/mol
InChI Key: OVESWFWTRKMHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372875B2

Procedure details

5-Bromo-2-thiophenesulfonyl chloride (523 mg, 2 mmol) was dissolved in dichloromethane (20 mL). Pyrrolidine (213 mg, 3 mmol) and potassium carbonate (829 mg, 6 mmol,) are added, and the mixture was stirred at 23° C. for 1 h. After tlc (30% ethyl acetate in hexanes) indicated that the reaction had gone to completion, brine was added and the mixture was extracted with dichloromethane. The combined organic layers were dried (Na2SO4), filtered, and concentrated. The crude product was purified by isco combiflash, eluting with 0-50% ethyl acetate in hexanes (40 g column), giving the title compound.
Quantity
523 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
213 mg
Type
reactant
Reaction Step Two
Quantity
829 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([S:7](Cl)(=[O:9])=[O:8])=[CH:4][CH:3]=1.[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1.C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>ClCCl.[Cl-].[Na+].O>[Br:1][C:2]1[S:6][C:5]([S:7]([N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)(=[O:9])=[O:8])=[CH:4][CH:3]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
523 mg
Type
reactant
Smiles
BrC1=CC=C(S1)S(=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
213 mg
Type
reactant
Smiles
N1CCCC1
Name
Quantity
829 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 23° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by isco combiflash
WASH
Type
WASH
Details
eluting with 0-50% ethyl acetate in hexanes (40 g column)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(S1)S(=O)(=O)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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